molecular formula C18H18N6O2S3 B4746525 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

Cat. No.: B4746525
M. Wt: 446.6 g/mol
InChI Key: URHFZWWVXRAPFM-UHFFFAOYSA-N
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Description

The compound 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a heterocyclic acetamide derivative featuring two distinct pharmacophores:

  • Pyrimidinyl core: A 1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl group linked via a sulfanyl bridge.
  • Thiadiazolyl-acetamide moiety: A 1,3,4-thiadiazole ring substituted with a benzylsulfanyl group at position 5, connected to an acetamide backbone.

Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

IUPAC Name

2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanyl-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S3/c1-2-8-24-13(19)9-14(25)21-17(24)27-11-15(26)20-16-22-23-18(29-16)28-10-12-6-4-3-5-7-12/h2-7,9H,1,8,10-11,19H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHFZWWVXRAPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CC(=O)N=C1SCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiadiazole intermediates, which are then coupled through a series of condensation and substitution reactions. Common reagents used in these reactions include allyl bromide, thiourea, and various amines under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Condensation and Cyclization Reactions

The thiadiazole and pyrimidinyl rings participate in condensation reactions:

  • Schiff base formation : The amino group (NH₂) at position 6 of the pyrimidinyl ring reacts with aldehydes (e.g., indole-3-carboxaldehydes) under acidic conditions (H₂SO₄) to form imine linkages. This is followed by cyclization with thioglycolic acid to yield fused thiazolo-thiadiazole derivatives .

  • Cyclocondensation with thiosemicarbazide : Grinding the pyrimidinyl intermediate with thiosemicarbazide and concentrated H₂SO₄ generates thiadiazole-thiazolo fused systems .

Electrophilic Substitution at Sulfanyl Groups

The sulfanyl groups exhibit reactivity toward electrophiles:

Reaction TypeReagent/ConditionProductSource
Chloroacetylation Chloroacetyl chloride (DMF, 0–5°C → reflux)N-(5-substituted-thiadiazol-2-yl)-2-chloroacetamide derivatives
Alkylation Allyl bromide (K₂CO₃, DMF)Allyl-substituted pyrimidinylsulfanyl intermediates

Nucleophilic Attack on Thiadiazole Ring

The thiadiazole ring undergoes nucleophilic substitution at position 5:

  • Benzylsulfanyl group displacement : Treatment with amines (e.g., 3-aminopyrazolopyridine) replaces the benzylsulfanyl group, forming new acetamide-linked heterocyclic hybrids .

  • Hydrolysis : Under acidic or basic conditions, the thiadiazole ring can hydrolyze to form thiol or sulfonic acid derivatives .

Oxidation and Redox Reactions

  • Sulfanyl to sulfonyl oxidation : Reaction with H₂O₂ or KMnO₄ oxidizes the sulfanyl (-S-) groups to sulfonyl (-SO₂-) groups, altering solubility and bioactivity .

  • Pyrimidinyl ring oxidation : The 4-oxo group on the pyrimidinyl ring can participate in redox reactions, forming hydroxylated derivatives under catalytic hydrogenation .

Cross-Coupling Reactions

The compound’s aromatic systems enable metal-catalyzed cross-couplings:

  • Suzuki coupling : The benzylsulfanyl-thiadiazole moiety reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl groups at the thiadiazole position .

  • Click chemistry : The allyl group on the pyrimidinyl ring participates in azide-alkyne cycloadditions to generate triazole-linked conjugates .

Stability and Degradation Pathways

  • Thermal decomposition : At >200°C, the compound decomposes via cleavage of sulfanyl bonds and ring-opening of the thiadiazole .

  • Photodegradation : UV exposure induces radical-mediated breakdown of the pyrimidinyl ring, forming amino-sulfonic acid byproducts .

Biological Activity and Derivatization

  • Antimicrobial derivatives : Chloroacetylation products (e.g., compound 5a-e in ) show enhanced activity against Gram-positive bacteria.

  • Enzyme inhibition : Schiff base derivatives (e.g., 3a-e in ) inhibit PTP-1B and TC-PTP enzymes .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as:

  • Anticancer Agent : Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Activity : Research indicates possible efficacy against viral infections by interfering with viral replication processes.

Case Study : In vitro studies have demonstrated that derivatives of this compound exhibit selective cytotoxicity towards various cancer cell lines, suggesting a need for further exploration into its mechanism of action and potential clinical applications.

The compound's structure allows it to interact with biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be useful in drug design.

Case Study : A study showed that similar compounds could inhibit dihydrofolate reductase (DHFR), leading to reduced proliferation of certain pathogens.

Material Science

Due to its unique chemical structure, the compound can potentially be used in:

  • Polymer Synthesis : It can serve as a building block for creating new materials with desired properties.

Research Insight : The ability to modify the compound's structure may lead to materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, highlighting structural variations and inferred bioactivities:

Compound Name / ID Core Structure Key Functional Groups Potential Bioactivity Source / Reference
Target Compound Pyrimidine + Thiadiazole Allyl, amino, oxo, benzylsulfanyl Antitumor, antimicrobial Inference from analogs
2-[(4-AMINO-6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETAMIDE (Sigma-Aldrich) Triazine + Benzodioxin Amino, oxo, benzodioxin Research chemical (unverified)
N-(2,5-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide (CAS 379710-29-9) Tetrazole + Dimethoxyphenyl Dimethoxyphenyl, methyltetrazole Antimicrobial (hypothetical)
5-Fluorouracil (5-FU) derivatives Pyrimidinone Fluorine, amino acid conjugates Antitumor (clinically used)

Key Observations

Pyrimidine vs. In contrast, the triazine-based analog from Sigma-Aldrich () may exhibit different pharmacokinetic properties due to altered ring electronegativity and hydrogen-bonding capacity .

Thiadiazole vs. Tetrazole Moieties :

  • The 1,3,4-thiadiazole ring in the target compound is a common scaffold in antimicrobial agents, while the tetrazole group in CAS 379710-29-9 is often associated with metabolic stability and bioavailability enhancements .

Sulfanyl Linkages :

  • Both the target compound and Sigma-Aldrich’s analog utilize sulfanyl bridges, which can modulate solubility and binding affinity to biological targets .

Research Findings and Challenges

  • Antitumor Potential: The pyrimidine core aligns with 5-FU derivatives, which inhibit thymidylate synthase. However, the absence of fluorine substitution in the target compound may reduce cytotoxicity compared to 5-FU .
  • Synthesis and Characterization : Structural analogs like those in are often synthesized via nucleophilic substitution or coupling reactions. Crystallographic software (e.g., SHELX, WinGX) is critical for confirming molecular geometries .
  • Data Limitations : Many analogs, including the Sigma-Aldrich compound, lack published analytical or bioactivity data, necessitating further empirical validation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidinyl and thiadiazolyl moieties. Allylation of the pyrimidine core followed by sulfanyl linkage formation and subsequent acetamide coupling is a common approach. Key steps include:

  • Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of reactive intermediates .
  • Purification via column chromatography (silica gel) with gradient elution, monitored by TLC (Rf values reported for intermediates) .
  • Characterization via melting point analysis, IR (to confirm amide C=O and NH₂ stretches), and NMR (¹H/¹³C for allyl, benzyl, and thiadiazole protons) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • HPLC-MS : Quantifies purity (>95%) and confirms molecular ion peaks .
  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content) .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications enhancing biological efficacy?

  • Methodological Answer : SAR studies should systematically vary substituents on the pyrimidine, thiadiazole, or benzylsulfanyl groups. For example:

  • Replace the allyl group with bulkier alkyl chains to assess steric effects on target binding .
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to modulate electronic properties .
  • Use in vitro assays (e.g., enzyme inhibition) paired with computational docking to prioritize analogs .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to hypothesized targets (e.g., inflammatory enzymes) .
  • MD Simulations : Simulate ligand-receptor dynamics in explicit solvent (100 ns trajectories) to assess stability of key hydrogen bonds (e.g., pyrimidine NH₂ with catalytic residues) .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to guide lead optimization .

Q. How should in vivo anti-exudative activity be evaluated, and what controls address variability?

  • Methodological Answer :

  • Rat Model : Induce edema via carrageenan or formalin injection; administer compound orally/intraperitoneally and measure paw volume at intervals .
  • Controls : Include vehicle-only and positive controls (e.g., indomethacin). Normalize data to baseline edema rates .
  • Statistical Analysis : Use ANOVA with post-hoc Tukey tests to compare dose-response groups; report EC₅₀ values .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer : Contradictions may arise from differences in:

  • Assay Conditions (e.g., pH, temperature, or cell line variability). Standardize protocols per CONSORT guidelines .
  • Compound Stability : Test degradation under assay conditions via LC-MS; use fresh stock solutions in DMSO .
  • Theoretical Frameworks : Reconcile data using dual-axis models (e.g., combining kinetic and thermodynamic binding parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(1-ALLYL-6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]-N~1~-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE

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